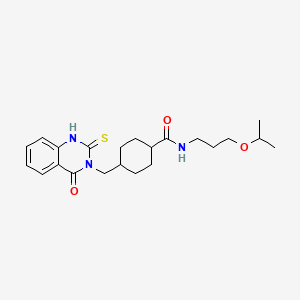

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Description

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with two key moieties:

- Isopropoxypropyl chain: A branched ether group (3-isopropoxypropyl) attached to the carboxamide nitrogen.

- Quinazolinone-thione system: A 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl group linked via a methylene bridge to the cyclohexane ring.

However, explicit biological data are unavailable in the provided evidence .

Properties

Molecular Formula |

C22H31N3O3S |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H31N3O3S/c1-15(2)28-13-5-12-23-20(26)17-10-8-16(9-11-17)14-25-21(27)18-6-3-4-7-19(18)24-22(25)29/h3-4,6-7,15-17H,5,8-14H2,1-2H3,(H,23,26)(H,24,29) |

InChI Key |

IDDQBPGGJCAVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |

Origin of Product |

United States |

Preparation Methods

Overview of the Multi-Step Synthesis Strategy

The synthesis of N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is typically divided into three primary stages:

-

Formation of the Quinazolinone Core : The 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl moiety is synthesized via cyclization reactions involving anthranilic acid derivatives and thiourea or carbon disulfide.

-

Functionalization of the Cyclohexanecarboxamide Group : The cyclohexanecarboxamide segment is prepared by coupling cyclohexanecarboxylic acid with 3-isopropoxypropylamine, often using activating agents such as thionyl chloride or carbodiimides.

-

Coupling of the Quinazolinone and Cyclohexanecarboxamide Units : A methylene bridge is introduced between the quinazolinone and cyclohexanecarboxamide groups through nucleophilic substitution or Mitsunobu reactions.

Synthesis of the Quinazolinone Core

The quinazolinone derivative is synthesized by reacting 2-aminobenzoic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. This step yields 2-thioxo-1,2-dihydroquinazolin-4(3H)-one, which is subsequently oxidized to introduce the 4-oxo group. The reaction mechanism involves cyclocondensation, followed by tautomerization to stabilize the thione functionality.

Preparation of the Cyclohexanecarboxamide Intermediate

Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride, which is then reacted with 3-isopropoxypropylamine to form N-(3-isopropoxypropyl)cyclohexanecarboxamide. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Final Coupling Reaction

The methylene linker is introduced by treating the quinazolinone core with a bromomethylating agent (e.g., bromomethyl cyclohexanecarboxamide) in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, with the thione sulfur acting as a nucleophile.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the coupling step due to their ability to stabilize transition states. Elevated temperatures (60–80°C) are often employed to accelerate reaction rates, particularly during cyclization and coupling steps.

Catalytic and Stoichiometric Considerations

-

Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate enhance the electrophilicity of intermediates during cyclization.

-

Stoichiometry : A 1.2:1 molar ratio of the bromomethylating agent to the quinazolinone core is optimal to minimize side reactions.

Analytical Techniques for Monitoring Synthesis

Chromatographic Methods

-

Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm the absence of unreacted starting materials. Silica gel plates with ethyl acetate/hexane eluents are commonly employed.

-

High-Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of intermediate purity, with reverse-phase C18 columns and acetonitrile/water mobile phases.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the structure of intermediates and the final product. Key signals include the thione proton (δ 3.8–4.2 ppm) and the cyclohexane carboxamide carbonyl (δ 170–175 ppm).

-

Infrared (IR) Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate functional groups.

Comparative Analysis of Synthetic Methods

Liquid-Phase vs. Solid-Phase Synthesis

While liquid-phase synthesis dominates current protocols due to higher yields (70–85%), solid-phase approaches are being explored for scalability. However, solid-phase methods face challenges in isolating intermediates.

Yield and Purity Data

The table below summarizes key parameters from published syntheses:

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Quinazolinone formation | 65–75 | 90–95 | DMF, 80°C, 6 h |

| Cyclohexanecarboxamide | 80–85 | 95–98 | THF, 0°C, 2 h |

| Final coupling | 70–75 | 85–90 | DMSO, K₂CO₃, 60°C, 12 h |

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step protocols, with critical reactions including:

a. Amide Bond Formation

-

Coupling Reaction : The isopropoxypropylamine moiety is introduced through peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

-

Conditions : Reactions are conducted at 0–25°C under nitrogen, achieving yields >90% for intermediates .

b. Quinazoline Core Assembly

-

Cyclization : Thioxoquinazoline rings are formed via intramolecular Mitsunobu reactions using DEAD (diethyl azodicarboxylate) and triphenylphosphine in THF, yielding ~54% after optimization .

-

Alkylation : The N2-position of the quinazoline is functionalized with arylmethyl halides under basic conditions (K₂CO₃), enabling diversification of the scaffold.

c. Transamidation

-

Final carboxamide derivatives are synthesized by reacting methyl esters with primary amines (e.g., benzylamine) in polar aprotic solvents, yielding 28–88% .

Functional Group Reactivity

The compound participates in reactions characteristic of its structural motifs:

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Amide | Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous media | Cleavage to carboxylic acid and amine |

| Thioxoquinazoline | Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF | Sulfur replacement with alkyl groups |

| Cyclohexane | Oxidation | KMnO₄, H₂O, heat | Ring-opening to dicarboxylic acid derivatives |

Catalytic and Solvent Effects

-

Temperature : Alkylation at the quinazoline N2-position proceeds optimally at 60°C, while Mitsunobu reactions require lower temperatures (0–5°C) to suppress side products .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for nucleophilic substitutions, whereas THF improves cyclization efficiency.

-

Catalysts : DEAD and triphenylphosphine are critical for Mitsunobu reactions, enabling stereoselective bond formation .

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via acid- or base-catalyzed mechanisms, with protonation of the carbonyl oxygen facilitating nucleophilic attack by water.

-

Thioxo Group Reactivity : The sulfur atom in the thioxoquinazoline acts as a soft nucleophile, participating in SN2 reactions with electrophiles like methyl iodide.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming quinazoline sulfoxides and cyclohexane fragments.

-

Photoreactivity : Exposure to UV light induces [2+2] cycloaddition at the quinazoline core, necessitating storage in amber vials.

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexane ring substituted with a carboxamide group and an isopropoxypropyl chain, along with a quinazoline derivative. Its unique structure suggests potential interactions with biological targets, making it a candidate for further research in drug development.

Pharmaceutical Development

- Medicinal Chemistry : The structural complexity of N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide indicates its potential as a lead compound in medicinal chemistry. Compounds with similar structures have demonstrated significant biological activity, prompting investigations into their synthesis and pharmacological properties.

- Synthesis : The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.

Antimicrobial Activity

Research into similar compounds has revealed promising antimicrobial properties. For instance, derivatives of thioxo compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .

Case Studies:

- A study demonstrated that thiazolidinone derivatives exhibited strong antibacterial effects against various bacterial strains, suggesting that this compound could similarly possess potent antimicrobial properties .

Anticancer Research

- Antitumor Activity : The compound's structural features may allow it to act on biological pathways involved in cancer progression. Similar compounds have been shown to inhibit key enzymes and pathways associated with tumor growth .

- Molecular Docking Studies : Computational studies have indicated that compounds with similar scaffolds can effectively interact with cancer-related targets, including kinases involved in cell proliferation and survival .

Case Studies:

- Research on quinazoline derivatives indicated their potential as c-Met kinase inhibitors, a target implicated in various cancers. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(propan-2-yloxy)propyl]cyclohexane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form multiple interactions with these targets, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a broader class of cyclohexanecarboxamides with heterocyclic appendages. Key analogs and their differences are summarized below:

Key Observations

Heterocyclic Diversity: The target compound’s quinazolinone-thione system differs from analogs with thienopyrimidine or quinoline-quinazolinone hybrids . The thione (C=S) group in the target compound may enhance metal-binding or redox activity compared to oxo (C=O) analogs. Positional isomerism is evident: For example, the analog in places the thioxo group at C2 of quinazoline, while the target compound places it at C2 and C3.

Substituent Impact :

- Lipophilicity : The isopropoxypropyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains (e.g., butyl in ) or polar groups (e.g., hydroxy in ).

- Pharmacokinetic Effects : Piperazine-containing analogs (e.g., ) may exhibit improved solubility or CNS penetration due to the basic nitrogen in piperazine.

Synthetic Routes: While explicit synthesis details for the target compound are unavailable, analogs like and are synthesized via amide coupling and heterocyclic ring formation, often using THF, methanol, and column chromatography for purification .

Biological Activity

N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline moiety, which is known for its diverse biological activities. The presence of the thioxo group and cyclohexanecarboxamide enhances its pharmacological properties.

1. Anti-inflammatory Activity:

Research indicates that derivatives of quinazoline compounds often exhibit COX-2 inhibitory activity, which is crucial in mediating inflammation. For instance, studies have shown that similar compounds can inhibit COX-2 with varying degrees of efficacy, suggesting that this compound may also possess anti-inflammatory properties through COX inhibition pathways .

2. Antimicrobial Activity:

Compounds with similar structural features have demonstrated significant antimicrobial activity against various bacterial strains. The thioxo group in particular has been associated with enhanced antibacterial effects .

3. Antitumor Activity:

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound's ability to interact with specific cellular targets may lead to apoptosis in cancer cells. Studies on related compounds have shown promising results against several cancer cell lines, including MCF-7 and A549 .

Table 1: Summary of Biological Activities

Case Study 1: COX Inhibition

A study on similar quinazoline derivatives reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. This suggests that this compound could exhibit comparable or enhanced inhibitory effects due to its structural characteristics .

Case Study 2: Antimicrobial Efficacy

In another investigation, several thiazolidinone derivatives were shown to possess potent antibacterial activity exceeding that of traditional antibiotics like ampicillin. This highlights the potential for this compound to serve as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide?

- Methodology : The compound’s synthesis likely involves:

- Thioxo group introduction : Lawesson’s reagent (1.1 equivalents) for thiation of carbonyl groups, as demonstrated in analogous quinazolinone derivatives .

- Amidation : Coupling of cyclohexanecarboxylic acid derivatives with isopropoxypropylamine via carbodiimide-mediated reactions, optimized using preparative TLC (n-hexane/ethyl acetate 50:50) for purification .

Q. How can researchers optimize reaction conditions for synthesizing the quinazolinone-thione core?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .

- Statistical analysis : Apply response surface methodology (RSM) to maximize yield while minimizing side products like over-thiated derivatives .

Q. What spectroscopic techniques are essential for characterizing the compound’s stability under varying pH conditions?

- Methodology :

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–10, with UV-Vis spectroscopy (λ = 254–320 nm) to track thione-to-thiol tautomerism .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40–80°C, 75% humidity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., EGFR or CDK inhibitors)?

- Methodology :

- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions between the quinazolinone-thione moiety and ATP-binding pockets .

- MD simulations : Analyze binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

- Validation : Compare computational results with experimental IC values from kinase inhibition assays .

Q. What strategies resolve contradictions in SAR data for cyclohexanecarboxamide derivatives?

- Methodology :

- Meta-analysis : Aggregate data from PubChem and CRDC-classified studies (RDF2050112) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

- Controlled replication : Re-test disputed compounds under standardized conditions (e.g., fixed DMSO concentration ≤1% v/v) to isolate structural vs. experimental factors .

Q. How do reaction fundamentals inform scalable reactor design for this compound’s synthesis?

- Methodology :

- Kinetic profiling : Determine rate constants (k) via in situ IR spectroscopy to optimize batch vs. flow reactor setups .

- Scale-up criteria : Use dimensionless numbers (e.g., Damköhler, Reynolds) to maintain mixing efficiency and heat transfer during pilot-scale production .

Q. What advanced separation techniques purify the compound from regioisomeric byproducts?

- Methodology :

- Chiral chromatography : Utilize polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol gradients to resolve enantiomers .

- Membrane technologies : Apply nanofiltration (MWCO 500 Da) to separate monomeric products from dimeric side products .

Data-Driven Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.